Cucurbitacin F
Overview
Description
Cucurbitacin F is a naturally occurring biochemical compound belonging to the class of cucurbitacins, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. Cucurbitacins serve as a defense mechanism against herbivores due to their bitter taste and toxic properties. This compound, in particular, has garnered attention for its potential therapeutic applications, especially in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin F involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by various oxidation and functionalization reactions to introduce the characteristic functional groups of this compound. The reaction conditions typically involve the use of strong acids or bases, oxidizing agents, and specific catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction and purification from natural sources, such as the roots and fruits of Cucurbitaceae plants. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to isolate and purify this compound in large quantities. Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin F undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl groups present in this compound, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 23,24-dihydrothis compound and 25-acetoxy-23,24-dihydrothis compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel triterpenoid compounds with potential therapeutic properties.
Biology: Studied for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
Cucurbitacin F exerts its effects through multiple molecular targets and pathways:
Inhibition of Signal Transduction Pathways: this compound interferes with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell proliferation and survival.
Induction of Apoptosis: It promotes apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress
Comparison with Similar Compounds
Cucurbitacin F is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin A, B, C, D, E, I, and others. While all cucurbitacins share a common tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For instance:
Cucurbitacin B: Known for its potent anticancer and anti-inflammatory properties.
Cucurbitacin E: Exhibits strong cytotoxic effects against cancer cells.
Cucurbitacin I: Inhibits the JAK/STAT pathway and has shown promise in cancer therapy
This compound is unique due to its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHIGMQGPFTKQX-QZPKXHNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317374 | |
Record name | Cucurbitacin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5939-57-1 | |
Record name | Cucurbitacin F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5939-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005939571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cucurbitacin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUCURBITACIN F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8WI6P1NLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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